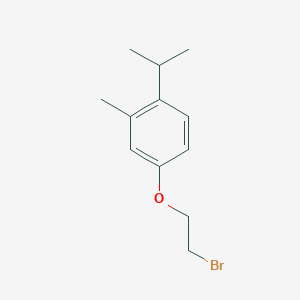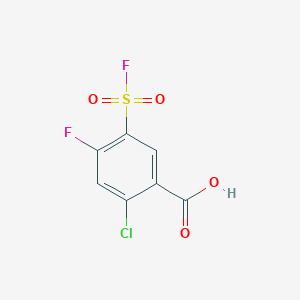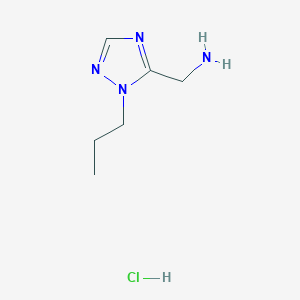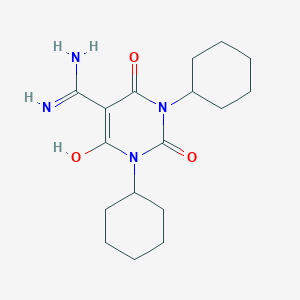
1,3-Dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is also known as GSK1278863 . It is a pyrimidinetrione-glycinamide low nanomolar inhibitor of PHDs 1-3 . It stabilizes HIF α in cell lines, resulting in the production of increased levels of EPO .
Chemical Reactions Analysis
The compound is known to inhibit PHDs 1-3, which leads to the stabilization of HIF α in cell lines . This results in the production of increased levels of EPO .Wissenschaftliche Forschungsanwendungen
Anemia Treatment
GSK1278863 is a small molecule Hypoxia Inducible Factor–Prolyl Hydroxylase Inhibitor (HIF-PHI) used for anemia treatment . It increases the production of erythropoietin (EPO), a hormone that stimulates the production of red blood cells .
Chronic Kidney Disease
This compound is currently in phase 3 clinical trials for the treatment of anemia in patients with chronic kidney disease . It could potentially offer a more physiologic erythropoietic response and present an alternative to high doses of recombinant human EPO (rHuEPO) .
Cardiovascular Research
GSK1278863 has been used in cardiovascular research due to its ability to modulate the levels of hypoxia-inducible factor (HIF), a transcription factor that controls the physiological response to hypoxia .
Cell Biology
GSK1278863 stabilizes HIF α in cell lines, which could be useful in cell biology research .
Genomics and Proteomics
The compound could potentially be used in genomics and proteomics research , given its impact on gene and protein expression via the HIF pathway.
Wirkmechanismus
Target of Action
The primary targets of 1,3-Dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide are the Hypoxia-Inducible Factor (HIF)-Prolyl Hydroxylase enzymes (PHDs: PHD1, PHD2, and PHD3) . These enzymes play a crucial role in the regulation of the body’s response to hypoxia (low oxygen levels), particularly in the production of erythropoietin (EPO), a hormone that stimulates the production of red blood cells .
Mode of Action
This compound acts as a potent inhibitor of the HIF-PHD enzymes . By inhibiting these enzymes, it stabilizes the HIF proteins, preventing their degradation . This leads to an increase in the levels of HIF, which in turn results in the modulation of HIF-controlled gene products, including EPO . This biological activity simulates components of the natural response to hypoxia .
Biochemical Pathways
The inhibition of PHDs results in the stabilization of HIF, which recognizes hypoxia response elements in many diverse genes . The HIF family includes three hypoxia responsive proteins: HIF1a, HIF2a, and HIF3a . These proteins form a heterodimer with HIFb, resulting in a transcriptionally active DNA-binding complex . This complex regulates a large diversity of genes, many of which exhibit cell type and/or environment specificity in gene regulation .
Pharmacokinetics
The systemic exposures (area under the plasma concentration–time curve) to this compound at high doses in animal studies exceed predicted maximal human clinical exposure by ≥143-fold .
Result of Action
The primary result of the action of this compound is the stimulation of erythropoiesis (red blood cell production) through the increased production of EPO . This leads to an increase in the haemoglobin concentration and red cell mass . In animal studies, this exaggerated pharmacology resulted in significantly increased red cell mass and subsequent multiorgan congestion and secondary non-neoplastic effects .
Action Environment
The action of this compound is influenced by the oxygen levels in the body, as its targets, the HIF-PHD enzymes, are involved in the body’s response to hypoxia . .
Safety and Hazards
Zukünftige Richtungen
The compound is currently in phase 3 clinical trials for the treatment of anemia in patients with chronic kidney disease . The Paediatric Committee of the European Medicines Agency has agreed on a Paediatric Investigation Plan for this compound for the treatment of anemia due to chronic disorders . The plan includes the development of a specific pharmaceutical form to be used in children .
Eigenschaften
IUPAC Name |
1,3-dicyclohexyl-4-hydroxy-2,6-dioxopyrimidine-5-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c18-14(19)13-15(22)20(11-7-3-1-4-8-11)17(24)21(16(13)23)12-9-5-2-6-10-12/h11-12,22H,1-10H2,(H3,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFKHQKALBEEOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=C(C(=O)N(C2=O)C3CCCCC3)C(=N)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301153366 |
Source


|
| Record name | 1,3-Dicyclohexyl-5-(diaminomethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201928-46-3 |
Source


|
| Record name | 1,3-Dicyclohexyl-5-(diaminomethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-fluorobenzamide](/img/structure/B2889607.png)
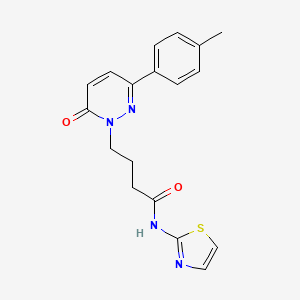
![N-(2-methoxybenzyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2889612.png)
![2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2889614.png)
![(1H-benzo[d]imidazol-5-yl)(3-phenylazepan-1-yl)methanone](/img/structure/B2889617.png)

![3-[(2,5-dimethoxyphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2889619.png)
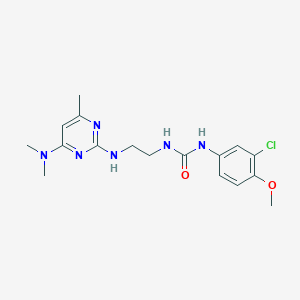
![N-(2-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2889621.png)

